molecular formula C4H9N3O2 B1429642 N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide CAS No. 390817-84-2

N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide

Cat. No.: B1429642
CAS No.: 390817-84-2
M. Wt: 131.13 g/mol
InChI Key: SMJUVNGMYHLQES-UHFFFAOYSA-N
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Description

N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide is a chemical compound with the molecular formula C4H9N3O2 It is characterized by the presence of an amino group, a hydroxyimino group, and an acetamide group

Mechanism of Action

Target of Action

The primary target of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide is the enzyme acetylcholinesterase (AChE). This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound: acts as a reactivator of AChE that has been inhibited by organophosphorus agents. It binds to the inhibited AChE and reactivates it, restoring its ability to break down acetylcholine .

Biochemical Pathways

The action of This compound affects the cholinergic pathway. By reactivating inhibited AChE, it ensures the breakdown of acetylcholine, thereby regulating the transmission of nerve impulses. This can counteract the effects of organophosphorus poisoning, which disrupts this pathway by inhibiting AChE .

Pharmacokinetics

The pharmacokinetics of This compound Its efficacy in reactivating AChE suggests that it has good bioavailability .

Result of Action

The result of the action of This compound is the reactivation of AChE, leading to the restoration of normal acetylcholine breakdown and synaptic transmission. This can alleviate the symptoms of organophosphorus poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening paralysis .

Action Environment

The action of This compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as medications or toxins, could potentially affect its efficacy. Additionally, factors such as pH and temperature could potentially influence its stability and action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide typically involves the reaction of ethyl acetate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product by the addition of an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The amino and hydroxyimino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxime and amine derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-2-amino-2-(hydroxyimino)ethyl]formamide
  • N-[(2E)-2-amino-2-(hydroxyimino)ethyl]propionamide
  • N-[(2E)-2-amino-2-(hydroxyimino)ethyl]butyramide

Uniqueness

N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(2E)-2-amino-2-hydroxyiminoethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-3(8)6-2-4(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJUVNGMYHLQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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